molecular formula C9H5ClF3N B1309722 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile CAS No. 22902-82-5

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B1309722
Key on ui cas rn: 22902-82-5
M. Wt: 219.59 g/mol
InChI Key: VHHNQKBCGYUWAM-UHFFFAOYSA-N
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Patent
US07691876B2

Procedure details

A mixture of 4-bromomethyl-1-chloro-2-trifluoromethyl-benzene (3.94 g, 14.4 mmol) and sodium cyanide (1.06 g, 21.6 mmol) in dimethyl sulfoxide (12 mL) was heated at 50° C. for one hour. The reaction mixture was then poured on ice water and extracted four times with dichloromethane. The combined organic phases were washed with water, dried over magnesium sulfate, filtered and concentrated, leading to (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile (3.19 g, 14.4 mmol) as a dark red oil. This crude material was transformed into the title compound in accordance with the general method of example H2. White solid, MS (ISP) 224.1 (M−Cl)+.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrCC1C=CC([Cl:9])=C(C(F)(F)F)C=1.[C-]#N.[Na+].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25]#[N:26])=[CH:20][C:19]=1[C:27]([F:30])([F:29])[F:28]>CS(C)=O>[ClH:9].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][CH2:25][NH2:26])=[CH:20][C:19]=1[C:27]([F:28])([F:29])[F:30] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.94 g
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)Cl)C(F)(F)F
Name
Quantity
1.06 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.19 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC#N)C(F)(F)F
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured on ice water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=C(C=C1)CCN)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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